2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro-
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Overview
Description
2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- is a compound belonging to the benzothiazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of 2-aminobenzenethiol and 4-chlorobenzaldehyde under acidic conditions to form the desired benzothiazole derivative . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and reagents, as well as energy-efficient processes. One-pot synthesis methods are favored for their simplicity and efficiency, reducing the need for multiple purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives .
Scientific Research Applications
2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Similar in structure but lacks the 4-chloro substituent.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amine group.
2-Phenylbenzothiazole: Has a phenyl group at the 2-position instead of an amine.
Uniqueness
2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro group enhances its reactivity and potential as a pharmacologically active compound .
Properties
CAS No. |
111931-61-4 |
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Molecular Formula |
C14H8ClN3S2 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H8ClN3S2/c15-8-4-3-7-11-12(8)17-14(20-11)18-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H,16,17,18) |
InChI Key |
HOCMSQBAIMXRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(S3)C=CC=C4Cl |
Origin of Product |
United States |
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